Direct Amide Coupling Efficiency Versus Ester Aminolysis for Final Drug Assembly
The target compound's free carboxylic acid enables a direct, high-yielding amide coupling with the complex piperidine-pyridine amine fragment to assemble Darovasertib. The published patent route explicitly employs this acid in a single-step amide bond formation, bypassing the lower-yielding, two-step protocol required if the methyl ester analog (CAS 1874279-15-8) were used, which demands an additional, often racemization-prone, saponification step . This methodological advantage is a direct consequence of the compound's functional group presentation.
| Evidence Dimension | Number of synthetic steps for final drug assembly from pyrazine intermediate |
|---|---|
| Target Compound Data | 1 step (direct amide coupling using carboxylic acid) |
| Comparator Or Baseline | Methyl 3-amino-6-(3-(trifluoromethyl)pyridin-2-yl)pyrazine-2-carboxylate (CAS 1874279-15-8): 2 steps (ester saponification followed by amide coupling) |
| Quantified Difference | 50% reduction in number of steps |
| Conditions | Synthesis of Darovasertib as described in CN 115716825 patent examples |
Why This Matters
Fewer steps and the avoidance of harsh hydrolysis conditions reduce process mass intensity, shorten cycle times, and lower the risk of impurity formation, making the carboxylic acid the preferred procurement choice for route efficiency and API purity.
- [1] Liang, Y.; Song, S. Method for preparing PKC inhibitor darovasertib. Chinese Patent Application, 2024. Patent publication number CN 115716825. View Source
